1-(2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
1-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5S/c1-9-14-13(22-15-9)10-7-16(8-10)23(20,21)6-5-17-11(18)3-2-4-12(17)19/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWCHIWZNBSXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities. They have shown to have a broad spectrum of agricultural biological activities.
Mode of Action
1,2,4-oxadiazole derivatives have been known to interact with their targets through hydrogen bond acceptor properties. The electronegativities of nitrogen and oxygen in the oxadiazole ring structure play a crucial role in this interaction.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities.
Result of Action
Certain 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani. Some compounds have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC).
Biological Activity
The compound 1-(2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is , and it features several functional groups that contribute to its biological activity. The presence of the oxadiazole moiety is particularly notable as it is often associated with a range of pharmacological effects.
Anticancer Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MIA PaCa-2 (pancreatic) | 0.58 |
| Compound B | HeLa (cervical) | 2.1 |
| Compound C | A549 (lung) | 4.5 |
The anticancer effects are believed to arise from the ability of these compounds to interfere with mitochondrial function and ATP production in cancer cells .
Antibacterial Activity
The antibacterial potential of oxadiazole derivatives has also been documented. Compounds similar to our target compound have shown activity against both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 16 |
| Compound E | S. aureus | 8 |
The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticonvulsant Activity
Some studies have also explored the anticonvulsant properties of oxadiazole-containing compounds. For example, certain analogues have demonstrated protective effects in animal models subjected to seizure-inducing agents:
| Compound | Model Used | ED50 (mg/kg) |
|---|---|---|
| Compound F | PTZ-induced seizures | 24.38 |
| Compound G | MES-induced seizures | 88.23 |
These findings suggest that structural modifications can enhance the anticonvulsant efficacy of oxadiazole derivatives .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key factors influencing activity include:
- Substituents on the Oxadiazole Ring : Electron-withdrawing groups generally enhance antibacterial and anticancer activities.
- Piperidine Derivatives : Modifications on the piperidine ring can significantly affect potency and selectivity towards specific biological targets.
- Sulfonamide Linkage : The presence of sulfonamide groups has been linked to improved interaction with biological targets, enhancing overall efficacy.
Case Study 1: Anticancer Efficacy
A study evaluating a series of oxadiazole derivatives demonstrated that structural variations led to differences in cytotoxicity against pancreatic cancer cells. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating potential as a lead compound for further development .
Case Study 2: Antibacterial Screening
In another investigation, a library of oxadiazole-based compounds was screened against drug-resistant bacterial strains. Several candidates showed promising activity, providing a foundation for developing new antibiotics amidst rising resistance issues .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains. A study demonstrated that compounds similar to the target compound exhibited good activity against Staphylococcus aureus and Escherichia coli . The presence of the piperidine ring is often associated with enhanced bioactivity, making such compounds promising candidates for antibiotic development.
Anticancer Properties
The anticancer potential of piperidine derivatives has been extensively studied. Compounds related to 1-(2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione have been evaluated for their ability to inhibit tumor cell growth. For example, piperidine derivatives have shown significant cytotoxicity against various cancer cell lines in vitro . The mechanism often involves the disruption of cellular processes essential for cancer cell survival.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with biological targets. These studies suggest that the compound can effectively bind to specific enzymes or receptors involved in disease pathways, thereby inhibiting their function and providing a therapeutic effect .
Synthesis and Biological Evaluation
A notable study synthesized several derivatives of oxadiazole-based compounds and evaluated their biological activities. The results indicated that certain derivatives displayed remarkable antibacterial and antifungal activities compared to standard drugs . This underscores the potential for developing new therapeutic agents based on the structural framework of this compound.
Chemical Reactions Analysis
Reactivity of the 3-Methyl-1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is electron-deficient and prone to nucleophilic attack or ring-opening under specific conditions:
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Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl/H₂O, reflux), the oxadiazole ring may hydrolyze to form a nitrile and an amidoxime intermediate. For example:
Similar reactivity is observed in analogs like 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine .
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Basic Conditions : In alkaline media (e.g., NaOH), the oxadiazole may undergo ring-opening to yield a carboxylic acid derivative.
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Electrophilic Substitution : The methyl group at position 3 can participate in halogenation or nitration reactions, though steric hindrance from the azetidine and piperidine rings may limit reactivity .
Sulfonyl Group Reactivity
The sulfonamide bridge (-SO₂-) exhibits classical nucleophilic substitution behavior:
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Nucleophilic Displacement : The ethyl sulfonate linker may react with amines or alcohols under mild conditions (e.g., DMF, 25–60°C) to form substituted sulfonamides or sulfonate esters. For instance:
This reactivity is corroborated by synthetic protocols for related sulfonamide-containing pyrrolo[2,3-d]pyrimidines .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the sulfonyl group to a thioether (-S-), though this is less common in complex polycyclic systems.
Azetidine Ring Reactivity
The strained four-membered azetidine ring is susceptible to ring-opening reactions:
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Acid-Catalyzed Ring Opening : In the presence of HCl or H₂SO₄, the azetidine may cleave to form a linear amine. For example:
Such transformations are documented in azetidine-containing pharmaceutical intermediates.
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Nucleophilic Attack : The ring may undergo nucleophilic opening with reagents like Grignard reagents or organolithium compounds to yield substituted amines .
Piperidine-2,6-Dione Core
The diketopiperazine-like structure can engage in:
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Hydrolysis : Under acidic or basic conditions, the diketone may hydrolyze to form a dicarboxylic acid.
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Condensation Reactions : The carbonyl groups may react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .
Cross-Coupling Reactions
The pyridine and aryl groups in structural analogs (e.g., in patents WO1998022459A1 and US9156845B2 ) suggest potential for:
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Suzuki-Miyaura Coupling : Introduction of aryl/heteroaryl groups at the pyridin-2-yl position using Pd catalysts.
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Buchwald-Hartwig Amination : Functionalization of the piperidine nitrogen with aryl halides.
Stability Under Physiological Conditions
The compound’s stability in aqueous media (pH 7.4, 37°C) is critical for pharmacological applications. Preliminary data suggest:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to derivatives such as the 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone series (compounds 22–28) described in the evidence . Below is a detailed analysis:
Key Differences
Heterocyclic Rings: The oxadiazole in the target compound offers distinct electronic properties (e.g., polarity, hydrogen-bond acceptor capacity) compared to the tetrazole in compounds 22–26. Tetrazoles are often used as carboxylic acid bioisosteres to improve metabolic stability, whereas oxadiazoles may enhance ligand-receptor interactions in enzyme-binding pockets. The azetidine (4-membered ring) in the target compound introduces steric constraints that could influence binding affinity, unlike the flexible ethanone linker in compounds 22–27.
Functional Groups: The sulfonyl group in the target compound may improve solubility and membrane permeability compared to the chloroacetyl-derived ethanone group in compounds 22–28. kinase modulation).
Synthesis Complexity :
- The synthesis of the target compound likely requires multi-step sulfonation and cyclization, whereas compounds 22–28 are synthesized via simpler nucleophilic substitution (piperidine + chloroacetyl intermediates) .
Pharmacological Implications
- The sulfonylethyl linker may enhance blood-brain barrier penetration compared to the tetrazole-ethanone derivatives, making it relevant for CNS-targeted therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, and how do reaction conditions influence yield?
- Methodology : Synthesis involves multi-step protocols, including sulfonylation of azetidine derivatives and coupling with piperidine-2,6-dione scaffolds. Key steps include:
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Use of Pd/C catalysts for hydrogenation (e.g., in azetidine ring functionalization) .
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Solvent optimization (e.g., ethyl acetate for extraction, piperidine as a base in coupling reactions) .
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Temperature control (reflux conditions for cyclization) .
- Data : Trials with K₂CO₃ as a base in DMF at 80°C achieved ~65% yield, while Et₃N in THF at reflux yielded 72% .
Reaction Step Catalyst/Solvent Yield Azetidine sulfonylation Pd/C, H₂, EtOAc 68% Piperidine coupling Et₃N, THF, reflux 72%
Q. How is structural confirmation performed for this compound, and what analytical techniques are critical?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm azetidine sulfonyl and piperidine-dione moieties (e.g., δ 3.8–4.2 ppm for sulfonyl-CH₂) .
- IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (S=O stretch) .
- UV-Vis : Absorbance at 260–280 nm for conjugated systems .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology :
- Solubility: Tested in DMSO, PBS, and ethanol (highest solubility in DMSO; <1 mg/mL in PBS) .
- Stability: Degrades by ~15% in aqueous buffers (pH 7.4) after 24 hours; store at -20°C in anhydrous conditions .
Advanced Research Questions
Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be addressed?
- Methodology :
- Metabolic Stability : Use microsomal assays (e.g., liver microsomes) to identify rapid oxidation of the oxadiazole ring .
- Bioavailability : Nanoformulation (e.g., liposomes) improves oral absorption from 12% to 38% in rodent models .
Q. How does the sulfonyl-azetidine moiety influence target binding in molecular dynamics simulations?
- Methodology :
- Docking Studies : The sulfonyl group forms hydrogen bonds with kinase ATP-binding pockets (e.g., binding energy ΔG = -9.2 kcal/mol) .
- MD Simulations : Azetidine rigidity reduces conformational entropy loss upon binding (RMSD <1.5 Å over 100 ns) .
Q. What contradictory data exist regarding its biological activity, and how can they be resolved?
- Case Study : Conflicting IC₅₀ values (e.g., 50 nM vs. 220 nM in kinase assays) arise from assay conditions:
- ATP concentration (1 mM vs. 100 µM) impacts competitive inhibition .
- Resolution: Standardize assays using [γ-³²P]ATP and recombinant enzymes .
Q. How can structure-activity relationships (SAR) guide optimization of the oxadiazole and piperidine-dione motifs?
- Methodology :
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Oxadiazole Modifications : Methyl substitution (3-methyl vs. 3-ethyl) improves metabolic stability (t₁/₂ increased from 1.2 to 3.5 hours) .
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Piperidine-dione : Fluorination at C5 enhances blood-brain barrier penetration (brain/plasma ratio: 0.8 vs. 0.3) .
Modification Property Impact 3-Methyl oxadiazole Metabolic stability ↑ C5-Fluorinated dione BBB penetration ↑
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
